molecular formula C15H18N6O B2997705 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034343-51-4

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2997705
CAS RN: 2034343-51-4
M. Wt: 298.35
InChI Key: CNXFQYRICXDZIZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C17H19N5O2. The structure contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .


Physical And Chemical Properties Analysis

The compound is a white powder with a molecular weight of 372.5 g/mol. It is soluble in organic solvents such as ethanol and chloroform but insoluble in water. The compound has a melting point of 153-154°C and a boiling point of 654.8°C at 760 mmHg.

Scientific Research Applications

Safety and Hazards

As a synthetic cannabinoid, this compound is designed for scientific research purposes and is not designed for human therapeutic applications or veterinary use. Therefore, it should be handled with care and appropriate safety measures should be taken during its synthesis and use.

Future Directions

Given the notable therapeutic importance of triazoles, there is significant interest in the scientific community in developing novel medicines based on these compounds . Their stability, ability to engage in various types of bonding, and enhanced biocompatibility make them promising candidates for future drug development .

properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-10(2)14(8-21-18-5-6-19-21)20-15(22)11-3-4-12-13(7-11)17-9-16-12/h3-7,9-10,14H,8H2,1-2H3,(H,16,17)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXFQYRICXDZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-benzo[d]imidazole-5-carboxamide

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